molecular formula C16H17NO3 B3029253 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid CAS No. 603105-68-6

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid

Cat. No.: B3029253
CAS No.: 603105-68-6
M. Wt: 271.31 g/mol
InChI Key: IHRFLYKCDZFCHW-UHFFFAOYSA-N
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Description

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to the phenyl ring, which is connected to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and phenylalanine.

    Benzylation: The phenylalanine is first protected by converting it into its ester form. Benzyl alcohol is then reacted with the ester in the presence of a base such as sodium hydride to form the benzyl ether.

    Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield the free amino acid, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter activity or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-(benzyloxy)phenyl)propanoic acid: Similar structure but with the benzyl ether group at the para position.

    2-Amino-3-(3-(methoxy)phenyl)propanoic acid: Similar structure but with a methoxy group instead of a benzyl ether.

    2-Amino-3-(3-(tert-butoxy)phenyl)propanoic acid: Similar structure but with a tert-butoxy group instead of a benzyl ether.

Uniqueness

2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is unique due to the presence of the benzyl ether group at the meta position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

2-amino-3-(3-phenylmethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFLYKCDZFCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305207
Record name 3-(Phenylmethoxy)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603105-68-6
Record name 3-(Phenylmethoxy)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603105-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylmethoxy)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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